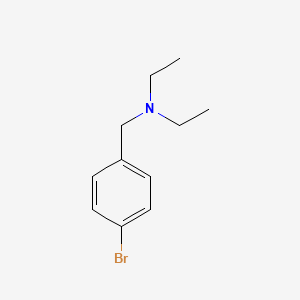
N-(4-Bromobenzyl)-N-ethylethanamine
Vue d'ensemble
Description
“N-(4-Bromobenzyl)-N-ethylethanamine” is a chemical compound. Its hydrochloride form has a CAS Number of 1129306-09-7 and a molecular weight of 250.57 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine” was obtained by condensation of “N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione” (N-(4-bromobenzyl)isatoic anhydride) with “4,5-dimethyl-1,2-phenylenediamine” in refluxing acetic acid .Molecular Structure Analysis
The molecular structure of “N-(4-Bromobenzyl)-N-ethylethanamine” can be analyzed using X-ray single-crystal structure analysis . The crystal structure of a similar compound, “N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl–N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide”, has been examined in detail .Chemical Reactions Analysis
The chemical reactions involving “N-(4-Bromobenzyl)-N-ethylethanamine” or similar compounds can be complex. For example, “4-Bromobenzyl bromide” can be converted to “4-bromobenzoic acid” using Oxone (potassium peroxymonosulfate) .Physical And Chemical Properties Analysis
“N-(4-Bromobenzyl)-N-ethylethanamine” hydrochloride is a solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.Applications De Recherche Scientifique
-
Crystallography
- Summary of Application : The compound has been used in the study of crystal structures .
- Methods of Application : The crystal structure of a similar compound, N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, was studied. The crystallographic data and atomic coordinates were obtained .
- Results : The study provided detailed information about the crystal structure of the compound, including its molecular structure and displacement parameters .
-
Pharmaceutical Research
- Summary of Application : The compound has potential applications in the development of new antimicrobial agents .
- Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were then tested for antimicrobial action against bacterial and fungal strains .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Organic Synthesis
- Summary of Application : The compound is used as a building block in organic synthesis .
- Methods of Application : It can be used in the synthesis of various organic compounds. The specific methods of application would depend on the target compound .
- Results : The synthesized compounds can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
-
Preparation of Biaryl Libraries
- Summary of Application : The compound has been used to prepare a 20-member aminomethyl-substituted biaryl library .
- Methods of Application : This involves sequential N-alkylation of various amines .
- Results : The resulting biaryl compounds can be used for further research and development in various fields .
-
Supramolecular Self-Assembly
- Summary of Application : The compound has been used in the study of supramolecular self-assembly .
- Methods of Application : A new organoselenium compound, namely, 4-((4-bromobenzyl)selanyl)aniline, has been prepared, and its crystal structure has been examined in detail .
- Results : The study provided detailed information about the intermolecular forces in the formation of the final crystal packing .
-
Drug Design and Discovery
- Summary of Application : The compound has potential applications in the development of novel antimicrobial agents .
- Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were then tested for antimicrobial action against bacterial and fungal strains .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJQBLAVTUYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451348 | |
| Record name | (p-bromobenzyl)diethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-N-ethylethanamine | |
CAS RN |
4885-19-2 | |
| Record name | 4-Bromo-N,N-diethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-bromobenzyl)diethyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

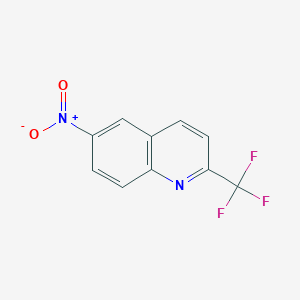
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)
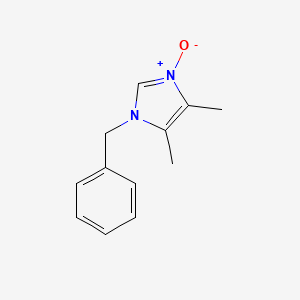
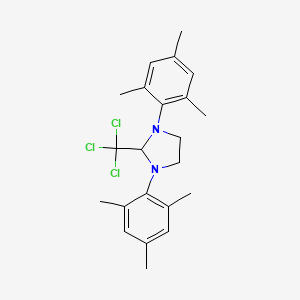
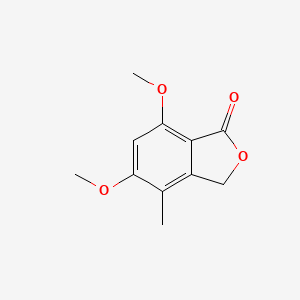
![Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1624944.png)
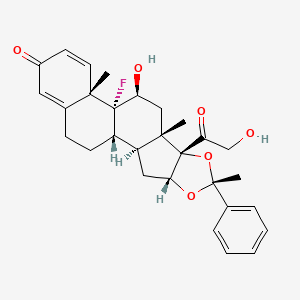
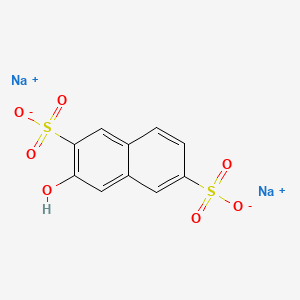
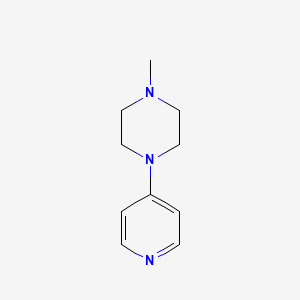
![methyl 4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carboxylate](/img/structure/B1624952.png)
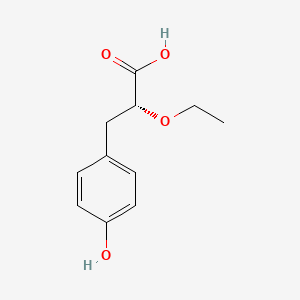
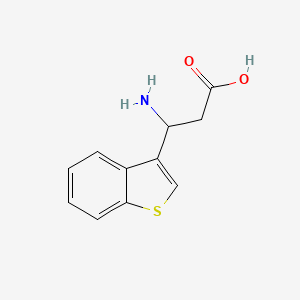
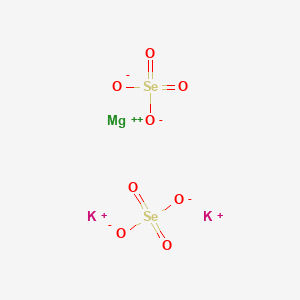
![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)